Piperazine 2-oxobornane-10-sulphonate

Salt selection Formulation stoichiometry Molar equivalence

Piperazine 2-oxobornane-10-sulphonate (CAS 71750-55-5) is the 1:1 piperazine salt of racemic (±)-camphorsulfonic acid, also systematically named (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid—piperazine (1/1). The compound has a molecular formula of C₁₄H₂₆N₂O₄S and a molecular weight of 318.43 g/mol.

Molecular Formula C14H26N2O4S
Molecular Weight 318.43 g/mol
CAS No. 71750-55-5
Cat. No. B12792090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine 2-oxobornane-10-sulphonate
CAS71750-55-5
Molecular FormulaC14H26N2O4S
Molecular Weight318.43 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CNCCN1
InChIInChI=1S/C10H16O4S.C4H10N2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-2-6-4-3-5-1/h7H,3-6H2,1-2H3,(H,12,13,14);5-6H,1-4H2
InChIKeyJSAZTUYNZHDFNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperazine 2-Oxobornane-10-Sulphonate (CAS 71750-55-5): Chemical Identity and Sourcing Baseline


Piperazine 2-oxobornane-10-sulphonate (CAS 71750-55-5) is the 1:1 piperazine salt of racemic (±)-camphorsulfonic acid, also systematically named (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid—piperazine (1/1) . The compound has a molecular formula of C₁₄H₂₆N₂O₄S and a molecular weight of 318.43 g/mol . It appears as a white to pale yellow crystalline solid with good aqueous solubility and room-temperature stability . Camphorsulfonic acid (pKa ≈ 1.2) is a well-established organosulfur compound widely used as a chiral resolving agent for amines and as an intermediate in pharmaceutical synthesis [1]. The piperazine salt form offers distinct physicochemical properties compared to the more common sodium, calcium, or ammonium camphorsulfonate salts, making it a relevant choice for specific research and industrial applications [2].

Why Piperazine 2-Oxobornane-10-Sulphonate Cannot Be Casually Replaced by Other Camphorsulfonate Salts


Piperazine 2-oxobornane-10-sulphonate differs fundamentally from the more widely available sodium, calcium, or ammonium camphorsulfonate salts in its counterion identity, stoichiometric flexibility, and resultant physicochemical profile. The piperazine dication (pKa₁ ≈ 9.8, pKa₂ ≈ 5.6) introduces two basic nitrogen sites, enabling both 1:1 and 2:1 (acid:base) salt stoichiometries with camphorsulfonic acid, thereby modulating molecular weight, solubility, and crystallinity in ways that a monovalent sodium salt (MW 254.28 g/mol) cannot replicate . The racemic nature of CAS 71750-55-5 also distinguishes it from enantiopure camphorsulfonate salts used in asymmetric synthesis, making it specifically suited for applications where chirality is not required or where the racemic form serves as an analytical reference standard . These differences carry direct consequences for molar equivalence in formulation, salt metathesis reactions, and chiral recognition behavior, meaning that substitution without re-validation can compromise experimental reproducibility.

Quantitative Differentiation Evidence for Piperazine 2-Oxobornane-10-Sulphonate Against Closest Analogs


Molecular Weight Advantage Over Sodium Camphorsulfonate for Stoichiometric Formulation

Piperazine 2-oxobornane-10-sulphonate (CAS 71750-55-5) has a molecular weight of 318.43 g/mol (C₁₄H₂₆N₂O₄S), which is 25.2% higher than the most common alternative, sodium (±)-10-camphorsulfonate, at 254.28 g/mol (C₁₀H₁₅NaO₄S) . This difference arises from the replacement of monatomic Na⁺ (22.99 Da) with the piperazine dication (C₄H₁₂N₂²⁺, 88.15 Da). In pharmaceutical salt screening, the larger counterion directly affects the mass of active moiety delivered per unit mass of salt—a critical parameter when optimizing drug loading in solid dosage forms or calculating molar concentrations in solution-phase reactions [1].

Salt selection Formulation stoichiometry Molar equivalence

Melting Point Depression Relative to Sodium Camphorsulfonate Indicating Altered Lattice Energy

Piperazine 2-oxobornane-10-sulphonate exhibits a melting point of approximately 100°C, whereas the sodium salt melts at 286–288°C (lit.) . This ~190°C melting point depression is consistent with the weaker ionic lattice energy expected for a salt containing a larger, more polarizable organic dication compared to a compact sodium ion. The lower melting point may be advantageous for melt-based processing or for applications requiring enhanced solubility, though it also implies different thermal stability margins during storage and shipping [1].

Solid-state chemistry Thermal analysis Crystallinity

Documented Chiral Resolution Performance of Camphorsulfonic Acid on Piperazine Substrates

Although the target compound is the racemic piperazine salt of camphorsulfonic acid, the enantiopure (1S)-(+)-10-camphorsulfonic acid has been demonstrated to resolve (±)-trans-2,3-diphenylpiperazine with 98% enantiomeric excess (ee) in a single crystallization, and enrichment of partially resolved material from 73% ee to 97% ee using achiral acid co-additives [1]. This establishes the camphorsulfonate pharmacophore as a high-performance chiral selector for piperazine-containing substrates. The racemic piperazine salt (CAS 71750-55-5) serves as the essential achiral reference standard and starting material for those developing or validating such resolution methods [2].

Chiral resolution Enantiomeric excess Diastereomeric salt

Stoichiometric Flexibility: Mono- vs. Di-Salt Formation Unique to Piperazine

Unlike monovalent cation salts (Na⁺, K⁺, NH₄⁺), piperazine's two basic nitrogen centers permit the formation of both 1:1 and 2:1 camphorsulfonic acid:piperazine adducts. The 2:1 adduct has been characterized by single-crystal X-ray diffraction, revealing a chair conformation of the central piperazine ring with both camphorsulfonyl groups bound in equatorial positions and approximate non-crystallographic twofold symmetry [1]. The 1:1 salt (CAS 71750-55-5) is the mono-protonated form, leaving one piperazine nitrogen available for further derivatization or salt bridge formation. This stoichiometric versatility is not available with simple inorganic counterions .

Salt stoichiometry Piperazine chemistry Crystal engineering

NSC Repository Designation Confirming Historical Biological Screening

Piperazine 2-oxobornane-10-sulphonate (CAS 71750-55-5) carries the National Cancer Institute (NCI) designation NSC-37543, confirming its inclusion in the NCI's chemical repository and implying that it has undergone at least initial in vitro screening against the NCI-60 human tumor cell line panel or other biological assays [1]. This contrasts with many other camphorsulfonate salts (e.g., calcium or bismuth salts) that lack such a screening history. While the screening results are not publicly detailed for this specific NSC number, the designation itself provides a provenance trail that procurement officers can cite for regulatory or grant-application purposes when a compound with a documented biological evaluation history is required [2].

NCI screening Biological activity Repository compound

Acidity Profile Enabling Strong Ion-Pair Formation While Maintaining Piperazine Basicity

The camphorsulfonic acid component has a measured pKa of 1.2, classifying it as a strong organic sulfonic acid that remains fully ionized across the entire aqueous pH range relevant to biological and chromatographic systems (pH 2–8) [1]. This is 3–4 orders of magnitude stronger than carboxylic acid-based ion-pairing reagents (typical pKa ≈ 4–5). Simultaneously, the piperazine counterion retains its basic character (pKa₁ ≈ 9.8, pKa₂ ≈ 5.6), enabling the salt to function as a bifunctional ion-pairing agent—the camphorsulfonate anion strongly pairs with basic analytes while the piperazinium cation can interact with acidic analytes or silanol groups on chromatographic stationary phases [2]. This dual ion-pairing capability is not shared by sodium or calcium camphorsulfonate salts, which contribute only a spectator cation.

Ion-pairing pKa HPLC mobile phase

Application Scenarios Where Piperazine 2-Oxobornane-10-Sulphonate Delivers Differentiated Value


Chiral Method Development and Validation Using Racemic Reference Standard

Analytical laboratories developing chiral HPLC or CE methods for piperazine-containing APIs require a racemic reference to establish baseline separation and calculate enantiomeric excess. Piperazine 2-oxobornane-10-sulphonate (CAS 71750-55-5) provides a chemically matched racemic standard, given the demonstrated ability of enantiopure camphorsulfonic acid to resolve piperazine derivatives with up to 98% ee [1]. Using the racemic piperazine salt as a system suitability standard ensures that the chiral stationary phase and mobile phase conditions are adequately resolving the target enantiomers before sample analysis.

Pharmaceutical Salt Screening Where Piperazine is the Intended Counterion

Pharmaceutical development programs that have selected piperazine as the counterion for an acidic drug substance (e.g., for solubility enhancement or crystal engineering) can use piperazine 2-oxobornane-10-sulphonate as a model salt or co-former in pre-formulation studies. Its well-defined 1:1 stoichiometry, moderate melting point (~100°C), and good aqueous solubility provide a reproducible baseline for comparing the physicochemical performance of novel piperazine salt candidates against a commercially available piperazine salt of a structurally related sulfonic acid .

Ion-Pair Chromatography with Bifunctional Reagent Capability

When developing reversed-phase ion-pair HPLC methods for complex mixtures containing both basic and acidic analytes, piperazine 2-oxobornane-10-sulphonate can serve as a single bifunctional ion-pairing reagent. The camphorsulfonate anion (pKa 1.2) provides strong, pH-independent pairing with protonated bases, while the piperazinium cation can interact with deprotonated acidic species, potentially eliminating the need for separate cationic and anionic pairing agents [2]. This approach may be particularly valuable in impurity profiling of drug substances where both acidic and basic degradants must be simultaneously resolved.

Reference Compound with Documented NCI Screening Provenance

Academic and government research groups requiring compounds with a documented history of biological evaluation can cite NSC-37543 as a procurement identifier [3]. This is especially relevant for grant-funded programs where institutional purchasing policies require chemical reagents to have a traceable research pedigree. The NCI designation distinguishes this specific piperazine camphorsulfonate salt from generic camphorsulfonate sources lacking such provenance.

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